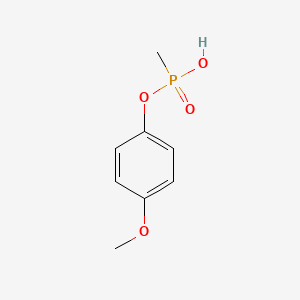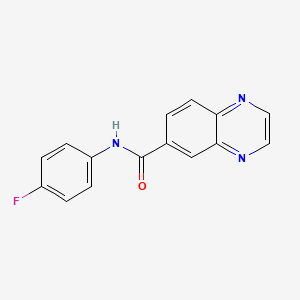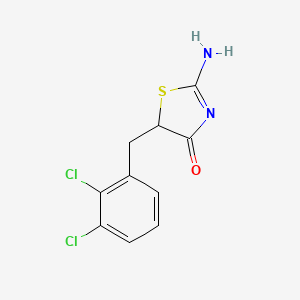
4-methoxyphenyl hydrogen methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxyphenyl hydrogen methylphosphonate, also known as MPMP, is a chemical compound that has been extensively studied due to its potential use as a nerve agent simulant. MPMP is a colorless liquid that can be synthesized using various methods.
作用機序
4-methoxyphenyl hydrogen methylphosphonate acts as a cholinesterase inhibitor, similar to nerve agents. It binds irreversibly to the active site of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of nerve agents. Symptoms of exposure to this compound include miosis, bronchoconstriction, salivation, lacrimation, sweating, nausea, vomiting, diarrhea, and convulsions. These symptoms can lead to respiratory failure, cardiac arrest, and death.
実験室実験の利点と制限
The use of 4-methoxyphenyl hydrogen methylphosphonate as a nerve agent simulant has several advantages over the use of actual nerve agents. This compound is less toxic and easier to handle than nerve agents, making it safer for laboratory personnel. It is also less expensive and more readily available than nerve agents. However, this compound does not fully replicate the toxic effects of nerve agents, and its use as a simulant has limitations.
将来の方向性
There are several future directions for the study of 4-methoxyphenyl hydrogen methylphosphonate. One area of research is the development of more effective protective clothing and equipment against nerve agents, using this compound as a simulant. Another area of research is the detection and decontamination of nerve agents in the environment, using this compound as a surrogate. Additionally, the use of this compound as a tool for studying the pathophysiology of nerve agent exposure could lead to the development of new treatments for nerve agent poisoning.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied as a nerve agent simulant. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound as a simulant has several advantages over the use of actual nerve agents, and its study could lead to the development of new treatments for nerve agent poisoning.
合成法
4-methoxyphenyl hydrogen methylphosphonate can be synthesized using different methods, including the reaction of methylphosphonic dichloride with 4-methoxyphenol, or the reaction of 4-methoxyphenol with trimethyl phosphite and hydrogen chloride. The yield of this compound can be improved by using a solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine or pyridine.
科学的研究の応用
4-methoxyphenyl hydrogen methylphosphonate has been used as a nerve agent simulant in various scientific research applications. Its structural similarity to nerve agents, such as sarin and soman, makes it a suitable substitute for these highly toxic compounds in laboratory experiments. This compound has been used to study the efficacy of protective clothing and equipment against nerve agents, as well as the detection and decontamination of nerve agents in the environment.
特性
IUPAC Name |
(4-methoxyphenoxy)-methylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O4P/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNMAIMTWUYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate](/img/structure/B5128198.png)

![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)


![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)